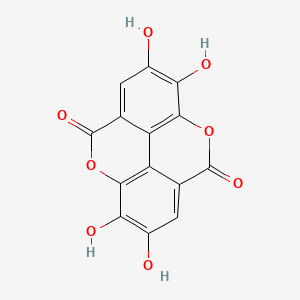
Ellagic acid
Cat. No. B1671176
Key on ui cas rn:
476-66-4
M. Wt: 302.19 g/mol
InChI Key: AFSDNFLWKVMVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05266319
Procedure details


Hydrolysis of corilagin with 0.1N HCl was performed for 1 hr and the solution was chromatographed over Sephadex LH-20 using (H2O -MeOH, 10:0-3:7) to give ellagic acid (1H-NMR in DMSO-d6 : δ 7.45, 2H, s), gallic acid (1H-NMR in acetone-d6 : δ 7.14, 2H, s) and glucose (Rf=0.45, cellulose plate, n-BuOH:pyridine:H2O=6:4:3, under aniline hydrogen phthalate spray as brown spot)


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:2]([C:10]([O:12][C@@H:13]2[O:18][C@@H:17]3[CH2:19][O:20]C(C4C=C(O)C(O)=C(O)C=4C4C(O)=C(O)C(O)=CC=4C([O:40][C@@H:15]([C@@H:16]3[OH:44])[C@H:14]2[OH:45])=O)=O)=[O:11])=[CH:3][C:4](O)=[C:5]([OH:8])[C:6]=1[OH:7].Cl>>[CH:1]1[C:6]([OH:7])=[C:5]([OH:8])[C:4]2[O:12][C:10](=[O:11])[C:2]3=[CH:1][C:6]([OH:7])=[C:5]([OH:8])[C:4]4[O:12][C:10](=[O:11])[C:2]=1[C:3]=2[C:3]=43.[O:12]=[CH:13][C@@H:14]([C@H:15]([C@@H:16]([C@@H:17]([CH2:19][OH:20])[OH:18])[OH:44])[OH:40])[OH:45]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was chromatographed over Sephadex
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
